molecular formula C28H22N2·2NO3 B191737 Lucigenin CAS No. 2315-97-1

Lucigenin

Cat. No. B191737
CAS RN: 2315-97-1
M. Wt: 450.5 g/mol
InChI Key: QYOLWHDABANFIL-UHFFFAOYSA-N
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Description

Lucigenin is an aromatic compound used in areas which include chemiluminescence . Its chemical name is bis-N-methylacridinium nitrate . It exhibits a bluish-green fluorescence . It is used as a probe for superoxide anion in biology, for its chemiluminescent properties .


Synthesis Analysis

Lucigenin may be prepared from acridone . There’s also a route from toluene . The lucigenin assay is a popular tool to study their transport of chloride and other anions in liposomes . It relies on the quenching of the fluorescence of encapsulated lucigenin by anions, which can be monitored by fluorescence spectroscopy .


Molecular Structure Analysis

Lucigenin has a molecular formula of C28H22N4O6 . Its average mass is 510.497 Da and its monoisotopic mass is 510.153931 Da .


Chemical Reactions Analysis

The lucigenin assay is commonly used to study the exchange of chloride with another anion via an antiport mechanism . For this reason, NaNO3 or other salts are encapsulated together with lucigenin . The lucigenin–allantoin system demonstrated chemiluminescence emission intensity 17 times higher than that of the classic lucigenin–hydrogen peroxide system .


Physical And Chemical Properties Analysis

Lucigenin has a molar mass of 510.506 g·mol−1 . It is used as a probe for superoxide anion in biology, for its chemiluminescent properties .

Scientific Research Applications

  • Detection of Superoxide Anion Radical Production : Lucigenin is extensively used as a chemiluminescent detector for superoxide anion radical (O·̄2) production in biological systems. Its effectiveness in detecting O·̄2 production by enzymatic and cellular sources has been validated, despite concerns about its ability to undergo redox cycling in certain systems (Li et al., 1998).

  • Monitoring Vascular Superoxide and Basal Vascular Nitric Oxide Production : Lucigenin, at reduced concentrations, is used to quantify O·̄2 production in vascular tissue. It's also employed as an indirect probe to estimate basal vascular NO release, demonstrating its dual functionality in vascular research (Skatchkov et al., 1999).

  • Role in Mediating Superoxide Anion Production : Research indicates that Lucigenin can mediate O2- production in systems like glucose plus glucose oxidase, where ordinarily there is no O2- production. This property is important in the context of assays for superoxide dismutase activity (Liochev & Fridovich, 1997).

  • Binding with DNA : Spectroscopic methods have revealed that lucigenin can intercalate into the helix of DNA. This property is significant for DNA-targeted drug design and for understanding the interaction of lucigenin with genetic material (Wu et al., 2002).

  • Cytochrome C Reduction : Studies have shown that lucigenin can enhance the rate of cytochrome c reduction, which is a critical reaction in cellular respiration and redox biology. This makes lucigenin an important probe in biochemical research related to these pathways (Afanas’ev et al., 1999).

  • Chemiluminescent Detection of Oxidants in Vascular Tissue : Lucigenin-amplified chemiluminescence has been employed to assess superoxide formation in vascular tissues, making it valuable in cardiovascular research and understanding oxidative stress mechanisms (Tarpey et al., 1999).

  • Chemiluminescent Assay of Enzymatic Activity : Lucigenin is used in chemiluminescent assays for high-sensitive enzymatic activity, such as in the detection of alkaline phosphatase. This application is important for enzyme immunoassays and high-sensitivity detection methods (Sasamoto et al., 1995).

  • Electrogenerated Chemiluminescence Studies : Research on the electrogenerated chemiluminescence of lucigenin in aqueous alkaline solutions has been conducted to understand its behavior in electrochemical systems, which is important for analytical chemistry (Haapakka & Kankare, 1981).

Safety And Hazards

When handling Lucigenin, safety goggles with side-shields should be worn . Protective gloves and impervious clothing are recommended . Suitable respiratory protection should be used, and the product should be kept away from drains, water courses, or the soil .

Future Directions

Lucigenin is a well-known, commercially available chemiluminescence luminophore that has been wildly adopted to detect reactive oxygen species . Furthermore, it can emit bright fluorescence light at low concentrations, which means that it can be used as a good indicator of fluorescence calibration . This module offers new opportunities for reliable, cost-effective, and easy-to-use fluorescence-signal detection, especially in resource-constrained fluorescence detection applications .

properties

IUPAC Name

10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;dinitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2.2NO3/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2*2-1(3)4/h3-18H,1-2H3;;/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJDBYZZKAZQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177736
Record name 10,10'-dimethyl-9,9'-biacridinium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucigenin

CAS RN

2315-97-1
Record name 10,10'-dimethyl-9,9'-biacridinium nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,10'-dimethyl-9,9'-biacridinium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-dimethyl-9,9'-bisacridinium nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20,700
Citations
SI Liochev, I Fridovich - Free Radical Biology and Medicine, 1998 - Elsevier
… c; in spite of the ability of univalently reduced lucigenin to directly reduce cytochrome c. It … mediated by lucigenin would have been observed. Clearly lucigenin luminescence should …
Number of citations: 121 www.sciencedirect.com
SI Liochev, I Fridovich - Archives of biochemistry and biophysics, 1997 - Elsevier
Lucigenin (bis-N-methylacridinium) (Luc 2+ ) has frequently been used for the luminescent detection of O − 2 . In fact, the pathway leading to this luminescence requires univalent …
Number of citations: 281 www.sciencedirect.com
IA Schepetkin - BIOCHEMISTRY C/C OF BIOKHIMIIA, 1999 - 2.mol.bio.msu.ru
… with and without lucigenin as well as NAD(P)H/ lucigenin-… of lucigenin was related to one-electron lucigenin reduction by … The apparent Michaelis constant values for lucigenin (Km …
Number of citations: 32 2.mol.bio.msu.ru
R Maskiewicz, D Sogah, TC Bruice - Journal of the American …, 1979 - ACS Publications
… , 12.42, and 13.54 and lucigenin concentration of 1.12 X … constants for both disappearance of lucigenin and decay of CL … observed rate constants for disappearance of lucigenin (A ¡¿9) …
Number of citations: 118 pubs.acs.org
H Gyllenhammar - Journal of immunological methods, 1987 - Elsevier
… of lucigenin-augmented chemiluminescence from neutrophils on the concentration of lucigenin… The concentrations of lucigenin used ranged from 5 to 500 ~tM. Chemiluminescence was …
Number of citations: 425 www.sciencedirect.com
KD Legg, DM Hercules - Journal of the American Chemical …, 1969 - ACS Publications
… by the reaction of superoxide with lucigenin. In several systems a second … or lucigenin, depending on their respective concentrations and quantum efficiencies. Both DBA and lucigenin …
Number of citations: 125 pubs.acs.org
O Myhre, JM Andersen, H Aarnes, F Fonnum - Biochemical pharmacology, 2003 - Elsevier
… dot − , lucigenin must be reduced to the lucigenin cation radical. The validity of lucigenin as a … vitro assays lucigenin may itself act as a source of O 2 radical dot − via autooxidation of the …
Number of citations: 722 www.sciencedirect.com
K Faulkner, I Fridovich - Free Radical Biology and Medicine, 1993 - Elsevier
… 34 They studied lucigenin luminescence elicited by H20 2 and presented evidence that … of lucigenin caused by the xanthine oxidase reaction and found that reduction of lucigenin, by …
Number of citations: 431 www.sciencedirect.com
SI Liochev, I Fridovich - Proceedings of the National …, 1997 - National Acad Sciences
Lucigenin and paraquat are similar in that each can be taken … The lucigenin cation radical has the added property of … Lucigenin luminescence was used to show that the levels of SOD in …
Number of citations: 79 www.pnas.org
Y Li, H Zhu, P Kuppusamy, V Roubaud… - Journal of Biological …, 1998 - ASBMB
Lucigenin is most noted for its wide use as a … Whether and to what extent lucigenin redox cycling occurs in systems … sensitive measurement of lucigenin-derived chemiluminescence (…
Number of citations: 631 www.jbc.org

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